NDPK Activation Abolished: (Z)-NMac1 vs. (E)-NMac1 Direct Comparison in Recombinant Nm23-H1 Assay
In the definitive SAR study by Lee et al. (2018), the (Z)-isomer of NMac1 (Entry 4 in Table/Figure 2b) completely abolished the increase in NDPK activity of recombinant Nm23-H1, in stark contrast to the (E)-isomer (NMac1, Entry 1), which robustly activates NDPK with an EC50 of 10.7 μM. [1] This was measured using purified recombinant Nm23-H1 hexamer in a coupled ATP-production assay with 5 μM ADP and 5 μM UTP as substrates. The loss of activity upon (Z)-configuration demonstrates that the relative spatial orientation of the two catechol rings—which must reside near the same plane for activation—is disrupted in the (Z)-isomer, preventing productive engagement with the C-terminal allosteric pocket of Nm23-H1. [1]
| Evidence Dimension | NDPK enzyme activity of recombinant Nm23-H1 (fold activation over basal) |
|---|---|
| Target Compound Data | (Z)-NMac1: NDPK activity increase abolished (activity not significantly different from basal/DMSO control) |
| Comparator Or Baseline | (E)-NMac1 (NMac1): EC50 = 10.7 μM for NDPK activation; significant fold-increase over basal at 25 μM compound concentration |
| Quantified Difference | Qualitative: complete loss of NDPK-activating function. (Z)-isomer produces no measurable NDPK activation, while (E)-isomer produces robust, dose-dependent activation. |
| Conditions | In vitro NDPK activity assay using 5 ng purified recombinant hexameric Nm23-H1, 5 μM ADP, 5 μM UTP, 1 min reaction time; compound tested at 25 μM (SAR panel) |
Why This Matters
This establishes (Z)-NMac1 as the essential negative control for any experiment requiring confirmation that an observed Nm23-H1 phenotype is NDPK-activation-dependent, and prevents erroneous attribution of NDPK-mediated effects when using racemic or mixed-isomer material.
- [1] Lee, J.-J., Kim, H.S., Lee, J.-S. et al. Small molecule activator of Nm23/NDPK as an inhibitor of metastasis. Scientific Reports 8, 10909 (2018). DOI: 10.1038/s41598-018-29101-6. See SAR section, Fig. 2b, Entry 4. View Source
